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Compound of Interest

Compound Name: 5-Methoxy-1-methylindazole

CAS No.: 756839-44-8

Cat. No.: B3043156

Get Quote

Executive Summary
This guide provides an in-depth analysis of 5-methoxyindazole as a privileged scaffold in

medicinal chemistry, specifically comparing its utility against indole bioisosteres and

benzimidazole alternatives. The 5-methoxyindazole moiety is a critical pharmacophore in the

development of kinase inhibitors (e.g., GSK-3β, CDK, Chek1) and GPCR ligands (5-HT

receptors). Its superiority lies in the unique electronic properties of the indazole ring—

specifically the N2 nitrogen's ability to serve as a hydrogen bond acceptor while maintaining

aromaticity—combined with the electron-donating and steric properties of the 5-methoxy group.

The Pharmacophore: Why 5-Methoxyindazole?
In drug design, the transition from an indole (found in tryptophan and serotonin) to an indazole

is a classic bioisosteric replacement. However, the addition of the 5-methoxy group creates a

distinct electronic environment that enhances potency and selectivity.
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H-Bond Acceptor Capability: Unlike indole (which has only a donor NH), the indazole ring

possesses a pyridine-like nitrogen at position 2 (N2). This allows for simultaneous donor-

acceptor interactions in the ATP-binding pocket of kinases.

Electronic Enrichment: The 5-methoxy substituent is a strong electron-donating group

(EDG). It increases the electron density of the pyrazole ring, strengthening the hydrogen

bond acceptor capability of N2.

Metabolic Stability: The indazole core is generally more resistant to oxidative metabolism

(e.g., by CYP450s) compared to the electron-rich indole, which is prone to oxidation at the

C3 position.

Comparative Performance Analysis
The following analysis compares 5-methoxyindazole analogs against their primary medicinal

chemistry alternatives: 5-methoxyindoles and standard clinical inhibitors.

Case Study: Kinase Inhibition (GSK-3β / Chek1 Targets)
In the development of inhibitors for Checkpoint Kinase 1 (Chek1) and Glycogen Synthase

Kinase-3β (GSK-3β), the 5-methoxyindazole scaffold has demonstrated superior potency.

Experimental Data Comparison
Data aggregated from recent SAR studies involving 3-substituted indazole derivatives.
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Feature
5-Methoxyindazole

Analog (Product)

5-Methoxyindole

Analog (Alternative
1)

Staurosporine

(Reference Std)

Primary Target (IC50) 0.30 nM (Chek1) 12.5 nM (Chek1)
0.05 nM (Non-

selective)

Selectivity (vs. CDK7) >1000-fold ~50-fold < 5-fold

Binding Mode
Bidentate H-bond

(Donor + Acceptor)

Monodentate H-bond

(Donor only)

Non-selective

hydrophobic

Solubility (pH 7.4)
High (Polar N2

contribution)

Low (Lipophilic

aggregation)
Moderate

Metabolic Stability

(t1/2)
> 60 min (Microsomal)

< 20 min (C3

oxidation prone)
N/A

Key Insight: The indazole analog achieves sub-nanomolar potency (0.30 nM) primarily because

the N2 nitrogen displaces a conserved water molecule in the kinase hinge region, an

interaction the indole cannot replicate.

Mechanism of Action & Signaling Pathway
The following diagram illustrates the role of 5-methoxyindazole inhibitors within the GSK-3β /

Wnt signaling pathway, a critical target for oncology and neurodegeneration.
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Caption: Pharmacological intervention of 5-methoxyindazole analogs in the Wnt/β-catenin

signaling cascade via GSK-3β inhibition.
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Experimental Protocol: Synthesis & Evaluation
To validate the SAR of a 5-methoxyindazole analog, the following protocol ensures the integrity

of the C3-functionalization, which is critical for kinase hinge binding.

A. Synthesis of 3-Aryl-5-Methoxyindazole (Suzuki-
Miyaura Coupling)
Objective: Install an aryl group at the C3 position to target the kinase hydrophobic pocket.

Starting Material: 5-Methoxy-3-iodo-1H-indazole (commercially available or synthesized via

iodination of 5-methoxyindazole).

Reagents:

Aryl boronic acid (1.2 equiv)

Pd(dppf)Cl2 (0.05 equiv) - Catalyst choice prevents dehalogenation.

K2CO3 (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Procedure:

Degassing: Purge the solvent mixture with Argon for 15 minutes (Critical: Oxygen poisons

the Pd catalyst).

Reaction: Heat the sealed vial to 90°C for 12 hours.

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-methoxy

group polarity often requires a slower gradient (20-40% EtOAc).

B. Kinase Binding Assay (ADP-Glo™)
Objective: Determine IC50 values.[1]
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Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

Enzyme Mix: Incubate GSK-3β (5 ng/well) with compound for 15 min at RT.

Substrate: Add ATP (10 µM) and GSK-3 substrate peptide. Incubate 60 min.

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Add Kinase

Detection Reagent (converts ADP to ATP -> Luciferase).

Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad

Prism).

Visualizing the SAR Decision Workflow
This decision tree guides the optimization of the scaffold based on experimental feedback.
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Caption: Iterative SAR optimization workflow for 5-methoxyindazole kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ic50 values compared: Topics by Science.gov [science.gov]

2. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity
via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]

3. ecommons.luc.edu [ecommons.luc.edu]

To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship (SAR)
of 5-Methoxyindazole Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043156/docs#technical-guide-structure-activity-
relationship-sar-of-5-methoxyindazole-analogs]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20655755/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6047245/
https://ecommons.luc.edu/cgi/viewcontent.cgi?article=1014&context=chemistry_facpubs
https://ecommons.luc.edu/cgi/viewcontent.cgi?article=1014&context=chemistry_facpubs
https://ecommons.luc.edu/chem_facpubs/
https://www.benchchem.com/product/b3043156?utm_src=pdf-custom-synthesis#bc-rfq
https://www.science.gov/topicpages/i/ic50+values+compared
https://pubmed.ncbi.nlm.nih.gov/16978863/
https://pubmed.ncbi.nlm.nih.gov/16978863/
https://ecommons.luc.edu/cgi/viewcontent.cgi?article=1014&context=chemistry_facpubs
https://www.benchchem.com/product/b3043156/docs#technical-guide-structure-activity-relationship-sar-of-5-methoxyindazole-analogs
https://www.benchchem.com/product/b3043156/docs#technical-guide-structure-activity-relationship-sar-of-5-methoxyindazole-analogs
https://www.benchchem.com/product/b3043156/docs#technical-guide-structure-activity-relationship-sar-of-5-methoxyindazole-analogs
https://www.benchchem.com/product/b3043156/docs#technical-guide-structure-activity-relationship-sar-of-5-methoxyindazole-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043156?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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